molecular formula C7F13KO2 B3040504 Potassium perfluoroheptanoate CAS No. 21049-36-5

Potassium perfluoroheptanoate

Cat. No.: B3040504
CAS No.: 21049-36-5
M. Wt: 402.15 g/mol
InChI Key: HSYXZPMOVCRLEQ-UHFFFAOYSA-M
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Description

Potassium perfluoroheptanoate is a chemical compound with the molecular formula C7F13KO2. It is a potassium salt of perfluoroheptanoic acid, characterized by a perfluorinated carbon chain terminated with a carboxylate group. This compound is known for its exceptional thermal and chemical stability, making it a valuable substance in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium perfluoroheptanoate can be synthesized through a two-step process:

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactors where heptanoic acid is continuously fluorinated. The perfluoroheptanoic acid produced is then neutralized in a controlled environment to ensure high purity and yield of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although it is highly resistant due to the stability of the perfluorinated carbon chain.

    Reduction: Reduction reactions are less common due to the strong carbon-fluorine bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylate group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed, though with limited success.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under basic conditions.

Major Products Formed:

Scientific Research Applications

Potassium perfluoroheptanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium perfluoroheptanoate is primarily attributed to its perfluorinated carbon chain, which imparts unique physicochemical properties. The compound interacts with molecular targets such as cell membranes, altering their permeability and stability. It can also engage in specific binding interactions with proteins and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

    Perfluorooctanoic Acid (PFOA): Similar in structure but with an additional carbon atom in the chain.

    Perfluorononanoic Acid (PFNA): Contains two additional carbon atoms compared to potassium perfluoroheptanoate.

    Perfluorodecanoic Acid (PFDA): Has three additional carbon atoms and exhibits similar chemical properties.

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and in applications requiring precise control over surface properties .

Properties

IUPAC Name

potassium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF13O2.K/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYXZPMOVCRLEQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F13KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896627
Record name Potassium perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21049-36-5
Record name Potassium perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium perfluoroheptanoate
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Potassium perfluoroheptanoate
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Potassium perfluoroheptanoate
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Potassium perfluoroheptanoate
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Potassium perfluoroheptanoate
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Potassium perfluoroheptanoate

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